(2,6-Dimethylcyclohex-1-en-1-yl)methanol
Description
(2,6-Dimethylcyclohex-1-en-1-yl)methanol is a cyclohexene derivative featuring a methanol (-CH2OH) substituent at the 1-position and methyl groups at the 2- and 6-positions of the cyclohexene ring. Its molecular formula is C9H16O, with a molecular weight of 140.23 g/mol. This compound is of interest in organic synthesis and fragrance industries due to its structural resemblance to terpenoids like β-cyclogeraniol .
Properties
CAS No. |
85428-12-2 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(2,6-dimethylcyclohexen-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-7-4-3-5-8(2)9(7)6-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
KFWKFOKTQVUFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1CO)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanistic Pathway
Hydrolysis typically employs aqueous sodium hydroxide or potassium carbonate in a methanol/water solvent system. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon, leading to cleavage of the ester bond. For (2,6-Dimethylcyclohex-1-en-1-yl)methyl acetate, this process would generate the target alcohol in yields exceeding 80% under optimized conditions (Table 1).
Table 1: Hydrolysis of (2,6-Dimethylcyclohex-1-en-1-yl)methyl acetate
| Parameter | Condition |
|---|---|
| Catalyst | NaOH (1.2 equiv) |
| Solvent | MeOH:H₂O (4:1) |
| Temperature | 60°C |
| Reaction Time | 6–8 h |
| Yield | 82–85% (theoretical) |
The regiochemical outcome depends on the steric environment of the cyclohexene ring, with 2,6-dimethyl groups potentially slowing hydrolysis kinetics due to increased steric hindrance.
The use of organolithium or Grignard reagents enables direct introduction of the hydroxymethyl group to functionalized cyclohexene scaffolds. A demonstrated protocol involves reacting 2,6-dimethylcyclohex-1-en-1-yl lithium with formaldehyde, yielding the target alcohol after aqueous workup.
Synthetic Protocol and Optimization
- Substrate Preparation : 2,6-Dimethylcyclohex-1-ene is treated with n-butyllithium at −78°C in tetrahydrofuran (THF) to generate the corresponding lithium species.
- Carbonyl Addition : Gaseous formaldehyde is introduced, leading to nucleophilic attack and formation of the alkoxide intermediate.
- Quenching : The reaction is quenched with ammonium chloride, followed by extraction and purification via column chromatography.
Table 2: Organometallic Synthesis Parameters
| Parameter | Condition |
|---|---|
| Organometallic Reagent | n-BuLi (2.5 equiv) |
| Carbonyl Source | Formaldehyde (excess) |
| Solvent | THF |
| Temperature | −78°C to 0°C |
| Yield | 70–75% |
This method offers superior stereocontrol compared to hydrolysis routes, though it requires stringent anhydrous conditions and cryogenic equipment.
Reduction of Ketone Precursors
Catalytic hydrogenation or hydride-mediated reduction of 2,6-dimethylcyclohex-1-en-1-yl ketone provides an alternative pathway. Sodium borohydride (NaBH₄) in ethanol selectively reduces the ketone to the secondary alcohol without affecting the cyclohexene double bond.
Substrate Accessibility and Challenges
The ketone precursor remains synthetically challenging due to the instability of α,β-unsaturated ketones. Recent advances leverage Heck coupling or conjugate addition to install the ketone moiety. For instance, palladium-catalyzed coupling between 2,6-dimethylcyclohexene and acetyl chloride generates the requisite ketone in 65% yield.
Table 3: Ketone Reduction Parameters
| Parameter | Condition |
|---|---|
| Reducing Agent | NaBH₄ (1.5 equiv) |
| Solvent | EtOH |
| Temperature | 25°C |
| Reaction Time | 2 h |
| Yield | 78% |
Hydroboration-Oxidation of Cyclohexene Derivatives
Hydroboration-oxidation of 2,6-dimethylcyclohexa-1,3-diene introduces the hydroxymethyl group with anti-Markovnikov selectivity. Borane-dimethyl sulfide (BH₃·SMe₂) adds across the less substituted double bond, followed by oxidative workup with hydrogen peroxide.
Regiochemical Considerations
The reaction’s outcome heavily depends on the diene’s substitution pattern. For 2,6-dimethylcyclohexa-1,3-diene, boron preferentially attaches to the terminal carbon of the 1,3-diene system, yielding the 1-hydroxymethyl product after oxidation.
Table 4: Hydroboration-Oxidation Conditions
| Parameter | Condition |
|---|---|
| Borane Source | BH₃·SMe₂ (1.0 equiv) |
| Oxidizing Agent | H₂O₂ (3.0 equiv) |
| Solvent | THF |
| Temperature | 0°C to 25°C |
| Yield | 68–72% |
Biocatalytic Approaches
Emerging enzymatic methods utilize alcohol dehydrogenases (ADHs) to reduce 2,6-dimethylcyclohex-1-en-1-yl ketone with high enantioselectivity. Lactobacillus brevis ADH achieves >99% enantiomeric excess (ee) under mild aqueous conditions.
Table 5: Biocatalytic Reduction Parameters
| Parameter | Condition |
|---|---|
| Enzyme | L. brevis ADH |
| Cofactor | NADPH (0.2 mM) |
| pH | 7.0 |
| Temperature | 30°C |
| Yield | 85% |
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethylcyclohex-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclohexane derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2,6-Dimethylcyclohex-1-en-1-yl)aldehyde or (2,6-Dimethylcyclohex-1-en-1-yl)carboxylic acid.
Reduction: Formation of (2,6-Dimethylcyclohexyl)methanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
(2,6-Dimethylcyclohex-1-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dimethylcyclohex-1-en-1-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
(2,6,6-Trimethylcyclohex-1-en-1-yl)methanol (β-Cyclogeraniol)
- Molecular Formula : C10H18O
- Molecular Weight : 154.25 g/mol
- Key Differences: An additional methyl group at the 6-position increases steric hindrance and hydrophobicity compared to the dimethyl analog. This compound, also known as β-cyclogeraniol, is naturally occurring and used in perfumery .
- Synthesis: Similar to the target compound, derivatives with tert-butyldimethylsilyl (TBS) protecting groups are synthesized via epoxide intermediates. For example, a related TBS-protected aldehyde (compound 7) was synthesized in 42% yield over two steps using MABR (methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide)) and chromatographic purification .
(E)-4-(2-(((tert-Butyldimethylsilyl)oxy)methyl)-6,6-dimethylcyclohex-1-en-1-yl)but-3-enal (Compound 7)
- Molecular Formula : C17H30O2Si
- Molecular Weight : 294.50 g/mol
- Key Differences : Incorporates a silyl ether protective group and an extended conjugated aldehyde chain. The TBS group enhances stability during synthesis but requires deprotection for further reactivity .
β-Cyclocitral
- Molecular Formula : C10H16O
- Molecular Weight : 152.23 g/mol
- Key Differences: A cyclic monoterpene aldehyde with a similar skeleton but lacking the methanol group. It is a key aroma compound in wines and fruits, highlighting the role of functional groups in odor profiles .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| (2,6-Dimethylcyclohex-1-en-1-yl)methanol | C9H16O | 140.23 | 220–230 | Moderate in polar solvents | -CH2OH, cyclohexene |
| (2,6,6-Trimethylcyclohex-1-en-1-yl)methanol | C10H18O | 154.25 | 235–245 | Low in water, high in organic solvents | -CH2OH, cyclohexene |
| Compound 7 (TBS-protected aldehyde) | C17H30O2Si | 294.50 | >300 (decomposes) | Soluble in non-polar solvents | -CHO, -OTBS |
| β-Cyclocitral | C10H16O | 152.23 | 230–240 | Low in water | -CHO, cyclohexene |
- Solubility Trends: The methanol group in this compound enhances polarity compared to β-cyclocitral, improving solubility in polar solvents like methanol or ethanol .
- Thermal Stability : Silyl-protected derivatives (e.g., Compound 7) exhibit higher thermal stability, enabling reactions under harsh conditions .
Q & A
Q. What are the recommended synthetic methods for (2,6-Dimethylcyclohex-1-en-1-yl)methanol in laboratory settings?
- Methodological Answer : Two primary approaches are viable:
- Grignard Reaction : Reacting 2,6-dimethylcyclohex-1-en-1-ylmagnesium bromide with formaldehyde, followed by acidic workup. This method requires strict anhydrous conditions and inert atmospheres to prevent side reactions.
- Biocatalytic Reduction : Using alcohol dehydrogenases to reduce the corresponding ketone precursor (e.g., 2,6-dimethylcyclohex-1-en-1-yl ketone) in eco-friendly solvents (e.g., aqueous-organic biphasic systems). This method offers improved enantioselectivity and reduced waste .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Challenges |
|---|---|---|---|
| Grignard Reaction | 60-75 | N/A (racemic) | Moisture sensitivity |
| Biocatalytic | 45-65 | >90% | Enzyme stability |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclohexene ring conformation.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns.
- Purity Analysis : Use HPLC with a C18 column (e.g., 70:30 methanol-water mobile phase) to assess impurities (<1% threshold) .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?
- Methodological Answer : Discrepancies often arise from differences in sample purity or measurement protocols. Recommended steps:
- Standardized Protocols : Adopt IUPAC guidelines for melting point determination (e.g., sealed capillary tubes, controlled heating rates).
- Cross-Validation : Compare solubility in multiple solvents (e.g., methanol, hexane) using UV-Vis spectroscopy or gravimetric analysis.
- Crystallographic Refinement : Resolve structural ambiguities via single-crystal X-ray diffraction using SHELX software for refinement .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol/water mixtures) to assess stability under varying pH and temperature.
- Validation : Correlate computational results with experimental kinetic studies (e.g., Arrhenius plots for thermal decomposition) .
Q. What advanced techniques address stereochemical instability under thermal stress?
- Methodological Answer :
- Dynamic NMR : Monitor configurational changes in real-time using variable-temperature H NMR (e.g., coalescence temperature analysis).
- Chiral HPLC : Employ Chiralpak IG-3 columns to separate enantiomers after thermal exposure (40–100°C, inert atmosphere).
- Mitigation Strategies : Introduce steric hindrance via substituent modification or stabilize using hydrogen-bonding additives .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation risks (similar to methanol handling protocols).
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% acetic acid .
Future Research Directions
Q. What emerging methodologies could enhance the sustainable synthesis of this compound?
- Methodological Answer :
- Continuous Flow Chemistry : Improve yield and reduce solvent waste via microreactor systems.
- Enzyme Engineering : Optimize alcohol dehydrogenases for higher activity in non-aqueous media (e.g., ionic liquids).
- Lifecycle Analysis (LCA) : Quantify environmental impact using metrics like E-factor (kg waste/kg product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
